Product packaging for 3-amino-N-benzyl-N-methylpropanamide(Cat. No.:)

3-amino-N-benzyl-N-methylpropanamide

Cat. No.: B13205751
M. Wt: 192.26 g/mol
InChI Key: WCDCXEADXDPSLB-UHFFFAOYSA-N
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Description

Contextualization of Propanamide Derivatives in Chemical Science

Propanamide (CH₃CH₂C(=O)NH₂) is the amide derivative of propanoic acid. wikipedia.org Its core structure, a three-carbon chain with an amide functional group, serves as a fundamental building block in organic chemistry. fiveable.me The amide bond itself is a highly stable and prevalent functional group found in a vast array of biologically important molecules, including peptides and proteins. researchgate.netnih.gov This stability, combined with the ability to participate in hydrogen bonding, makes the amide group a critical component in molecular recognition and binding to biological targets. nih.govnumberanalytics.com

Propanamide derivatives are a broad class of compounds where one or more hydrogen atoms on the amide nitrogen or the carbon backbone are replaced by other functional groups. These modifications can dramatically alter the molecule's physicochemical properties, such as polarity, solubility, and reactivity. fiveable.mesolubilityofthings.com Consequently, propanamide and its derivatives are not only used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, but also exhibit a range of biological activities themselves. fiveable.mesolubilityofthings.com For instance, derivatives of propanamide have been investigated for their potential as anti-inflammatory and analgesic agents. solubilityofthings.com The versatility of the propanamide scaffold allows chemists to systematically modify its structure to optimize its function for a wide range of applications, from material science to drug discovery. solubilityofthings.comnih.gov

Rationale for Academic Investigation of 3-amino-N-benzyl-N-methylpropanamide

The presence of a primary amino group at the 3-position offers a site for further chemical modification, allowing for the synthesis of a library of related compounds. This is a common strategy in drug discovery to explore the structure-activity relationship of a lead compound. The N-benzyl and N-methyl substituents on the amide nitrogen create a tertiary amide, which influences the molecule's conformation and metabolic stability. The benzyl (B1604629) group, in particular, can engage in various non-covalent interactions, such as pi-stacking, which can be crucial for binding to biological targets.

Given that substituted propanamides are known to possess diverse biological activities, it is hypothesized that this compound could serve as a scaffold for the development of new therapeutic agents. The combination of a basic amino group and a lipophilic benzyl group suggests that the molecule may have interesting pharmacokinetic properties. While specific research on the biological activity of this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active N-substituted amides provides a strong impetus for its synthesis and evaluation.

Below is a data table of the key physicochemical properties of this compound hydrochloride, the common salt form of the compound. cookechem.com

PropertyValue
CAS Number1220031-28-6
Molecular FormulaC₁₁H₁₇ClN₂O
Molecular Weight228.72 g/mol
Purity95%+
MDL NumberMFCD13562055

Historical Development of Research on Related Amide Scaffolds

The study of amide scaffolds is deeply rooted in the history of organic chemistry and biochemistry. The discovery and characterization of the amide bond in the 19th century were pivotal to understanding the structure of proteins and other natural products. researchgate.net Early research focused on the synthesis and reactivity of simple amides, laying the groundwork for more complex synthetic endeavors.

The 20th century saw a dramatic expansion in the application of amide chemistry, largely driven by the pharmaceutical industry. The development of synthetic methods for forming amide bonds with high efficiency and selectivity became a major focus of research. numberanalytics.comresearchgate.net Classic methods, such as the reaction of carboxylic acids with amines using coupling agents, have been continuously refined, and new catalytic approaches are being developed to improve the sustainability and atom economy of amide synthesis. numberanalytics.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O B13205751 3-amino-N-benzyl-N-methylpropanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-amino-N-benzyl-N-methylpropanamide

InChI

InChI=1S/C11H16N2O/c1-13(11(14)7-8-12)9-10-5-3-2-4-6-10/h2-6H,7-9,12H2,1H3

InChI Key

WCDCXEADXDPSLB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Amino N Benzyl N Methylpropanamide

Diverse Synthetic Routes to 3-amino-N-benzyl-N-methylpropanamide

The creation of this compound fundamentally involves the coupling of a 3-aminopropanoic acid derivative with N-benzyl-N-methylamine. The efficiency and conditions of this transformation can vary significantly depending on the chosen methodology.

The formation of the amide linkage is the key step in synthesizing this compound. Several established methods can be employed for this purpose, each with its own set of advantages and limitations.

Direct Condensation: This is the most atom-economical approach, involving the direct reaction of a carboxylic acid and an amine to form an amide and water. numberanalytics.com However, this method often requires high temperatures, which can be detrimental to sensitive functional groups. numberanalytics.com

Use of Coupling Reagents: To circumvent the harsh conditions of direct condensation, a variety of coupling reagents are widely used to activate the carboxylic acid. numberanalytics.com These reagents facilitate the reaction under milder conditions, improving reaction efficiency and selectivity. numberanalytics.com Common examples of coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium-based reagents such as TBTU. numberanalytics.com The general mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine. numberanalytics.com

Acid Halide Route: An alternative strategy involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride. walisongo.ac.id This highly reactive intermediate readily reacts with an amine to form the desired amide. While effective, this method can have poor functional group compatibility and generate stoichiometric amounts of waste. walisongo.ac.id

Enzyme-Catalyzed Methods: Biocatalytic approaches using enzymes like lipases and proteases offer a green and highly selective alternative for amide bond formation. numberanalytics.comnih.gov These reactions proceed under mild conditions and can exhibit high enantioselectivity. numberanalytics.comnih.gov

A comparative overview of common amide bond formation strategies is presented below:

Method Description Advantages Disadvantages
Direct Condensation Carboxylic acid and amine react directly, often with a catalyst, to form an amide and water. numberanalytics.comAtom-economical. numberanalytics.comOften requires high temperatures. numberanalytics.com
Coupling Reagents Reagents like DCC or TBTU activate the carboxylic acid for reaction with the amine. numberanalytics.comHigh efficiency and selectivity under mild conditions. numberanalytics.comGenerates stoichiometric byproducts. walisongo.ac.id
Acid Halide Route The carboxylic acid is converted to a more reactive acid halide before reacting with the amine. walisongo.ac.idHighly effective for many substrates.Poor atom economy and potential safety concerns. walisongo.ac.id
Enzyme-Catalyzed Enzymes such as lipases catalyze the amide bond formation. nih.govHigh selectivity, mild conditions, and environmentally friendly. numberanalytics.comnih.govMay have substrate limitations.

While this compound itself is not chiral, stereoselective synthesis would become crucial if chiral centers were introduced into the molecule, for example, at the alpha or beta positions of the propanamide backbone. In such cases, several strategies could be employed:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the amine or carboxylic acid precursor to direct the stereochemical outcome of a key reaction step. The auxiliary is then removed in a subsequent step.

Asymmetric Catalysis: Chiral catalysts, including metal complexes with chiral ligands or organocatalysts, can be used to control the stereochemistry of the amide bond formation or a preceding reaction that establishes the stereocenter. nih.gov For instance, enzymatic resolutions or asymmetric hydrogenations of appropriate precursors could be employed.

Chiral Pool Synthesis: Starting from a readily available enantiomerically pure starting material, such as a natural amino acid, can be an effective strategy to synthesize a specific stereoisomer of a more complex molecule.

The choice of method would depend on the specific location and desired configuration of the stereocenter.

Optimizing the synthesis of this compound involves a careful evaluation of various reaction parameters to maximize the yield and purity of the product while minimizing waste and cost. Key factors to consider include:

Choice of Reagents and Catalysts: The selection of the coupling agent or catalyst is critical. For instance, comparing different coupling reagents or exploring various enzyme preparations can significantly impact the reaction outcome.

Reaction Conditions: Parameters such as temperature, reaction time, and concentration of reactants need to be systematically varied to find the optimal conditions. For example, in a direct condensation, the temperature and method of water removal are crucial variables. walisongo.ac.id

Solvent Effects: The polarity and other properties of the solvent can influence the reaction rate and selectivity.

Stoichiometry of Reactants: Adjusting the ratio of the amine and carboxylic acid components can be necessary to drive the reaction to completion and minimize side products.

A systematic approach, such as a design of experiments (DoE) methodology, can be employed to efficiently explore the effects of multiple variables and their interactions to identify the optimal reaction conditions.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical process. walisongo.ac.id This involves considering the entire lifecycle of the synthesis, from starting materials to waste generation.

Solvents often constitute the largest portion of the mass in a chemical reaction and are a major source of waste. rsc.org Therefore, the choice of solvent is a key consideration in green synthesis.

Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) and DMF with more environmentally benign alternatives is a primary goal. rsc.org Propylene (B89431) carbonate has been explored as a greener polar aprotic solvent for peptide synthesis. rsc.org Other options include bio-derived solvents or water, if the reaction conditions permit.

Solvent-Free Reactions: In some cases, it may be possible to conduct the reaction without a solvent, for example, by heating the neat reactants. This completely eliminates solvent waste.

Alternative Reaction Media: The use of alternative media such as ionic liquids or supercritical fluids can also offer environmental benefits, although their own lifecycle impacts need to be considered.

The following table provides a general comparison of solvents based on green chemistry principles:

Solvent Class Examples Green Chemistry Considerations
Hazardous Dichloromethane, DMFToxicity, environmental persistence, and waste generation concerns. rsc.org
Greener Alternatives Propylene Carbonate, 2-MethyltetrahydrofuranReduced toxicity and environmental impact. rsc.org
Bio-derived Cyrene, γ-ValerolactoneDerived from renewable resources, often biodegradable.
Water H₂ONon-toxic, abundant, and environmentally benign.

Catalysis plays a crucial role in green chemistry by enabling reactions to proceed more efficiently and with less waste.

Homogeneous and Heterogeneous Catalysts: While homogeneous catalysts are often highly active and selective, their separation from the product can be challenging. Heterogeneous catalysts, which are in a different phase from the reactants, can be more easily recovered and reused, contributing to a more sustainable process. rsc.org For example, a solid-supported acid catalyst could be used for direct amidation.

Biocatalysts: As mentioned earlier, enzymes are highly efficient and selective catalysts that operate under mild, aqueous conditions. nih.gov Their use in the synthesis of this compound would be a significant step towards a greener process.

Atom Economy: Catalytic methods that improve atom economy are highly desirable. For instance, catalytic direct amidation, which produces only water as a byproduct, is a much greener alternative to methods that use stoichiometric coupling reagents. walisongo.ac.id Boric acid has been investigated as a catalyst for such transformations. walisongo.ac.id

The development of novel and robust catalysts is an active area of research aimed at making amide bond formation, and thus the synthesis of compounds like this compound, more sustainable.

Derivatization and Analog Generation from the this compound Scaffold

The generation of analogs from the this compound scaffold can be systematically approached by modifying its three main components: the terminal amino group, the N-benzyl group, and the N-methylpropanamide core. Such modifications allow for a thorough investigation of how different chemical features influence the molecule's biological activity.

The benzyl (B1604629) group is a key feature of the molecule, and its aromatic ring is a prime target for modification to explore electronic and steric effects on activity. A variety of substituents can be introduced onto the phenyl ring to modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

Common modifications include the introduction of electron-donating or electron-withdrawing groups at the ortho, meta, or para positions. For instance, the synthesis of analogs with substituents like halogens (fluoro, chloro), alkyl (methyl), alkoxy (methoxy), and trifluoromethyl groups can provide valuable SAR data. nih.govmdpi.com The choice of substituent can significantly impact the compound's interaction with biological targets. mdpi.com

Table 1: Proposed Analogs with Modified Benzyl Moieties

Substituent Position on Benzyl Ring Potential Influence on Activity
Fluoro (F) para May enhance metabolic stability and binding affinity.
Chloro (Cl) meta Can alter electronic properties and lipophilicity. mdpi.com
Methyl (CH₃) ortho Introduces steric bulk, potentially affecting conformation.
Methoxy (OCH₃) para Can act as a hydrogen bond acceptor. mdpi.com
Trifluoromethyl (CF₃) meta Strong electron-withdrawing group, increases lipophilicity. mdpi.com

The synthesis of these analogs would typically involve starting with the appropriately substituted benzylamine (B48309) or benzyl halide and coupling it with a suitable N-methyl-β-alanine derivative.

The N-methylpropanamide core offers several avenues for chemical manipulation to alter the compound's structural and electronic properties. Modifications can include altering the amide bond, changing the length of the propylene linker, or substituting the N-methyl group.

One potential transformation is the reduction of the amide carbonyl group to an amine, which would convert the propanamide into a 1,3-diaminopropane (B46017) derivative. This change would significantly alter the molecule's polarity and hydrogen bonding capabilities. Another approach involves homologation, wherein the propylene (C3) chain is extended or shortened to a C2 (ethanamide) or C4 (butanamide) linker, respectively. This modification would probe the importance of the spatial relationship between the terminal amino group and the N-benzyl-N-methylamino moiety.

Furthermore, the N-methyl group could be replaced with other alkyl groups (e.g., ethyl, propyl) or even incorporated into a cyclic structure, such as a pyrrolidine (B122466) or piperidine (B6355638) ring, to constrain the conformation of the molecule.

Table 2: Potential Modifications of the N-methylpropanamide Core

Modification Resulting Structure Anticipated Change in Properties
Amide Reduction 1,3-Diaminopropane derivative Increased basicity and polarity.
Chain Homologation N-benzyl-N-methylethanamide or -butanamide Alters distance between functional groups.
N-Alkyl Substitution N-ethyl, N-propyl, etc. Modifies steric bulk and lipophilicity.
Cyclization of N-Alkyl N-pyrrolidinyl or N-piperidinyl amide Conformational restriction.

To conduct comprehensive SAR studies, it is often necessary to introduce additional functional groups that can probe specific interactions with a biological target, such as hydrogen bonding, ionic interactions, or hydrophobic interactions.

The terminal primary amino group is a convenient handle for derivatization. It can be acylated to form various amides, sulfonated to yield sulfonamides, or reductively aminated to generate secondary or tertiary amines. For example, coupling the amino group with various carboxylic acids would yield a library of N-acyl derivatives.

Another strategy involves appending larger, more complex moieties to the benzyl group, a common tactic in drug discovery to explore additional binding pockets. For instance, a piperazine (B1678402) ring could be introduced, which in turn can be further functionalized. nih.gov Such modifications can significantly enhance potency and selectivity for a given biological target.

Table 3: Examples of Functional Group Introduction for SAR Studies

Point of Attachment Functional Group Introduced Purpose of Modification
Terminal Amino Group Acyl groups (e.g., acetyl, benzoyl) Explore hydrogen bonding and hydrophobic interactions.
Terminal Amino Group Sulfonyl groups (e.g., mesyl, tosyl) Introduce strong hydrogen bond acceptors.
Benzyl Ring Piperazine-tolyl Probe for additional binding pockets and enhance potency. nih.gov
Propyl Linker Hydroxyl group Introduce a hydrogen bond donor/acceptor.

The synthesis and biological evaluation of these diverse analogs would provide a detailed understanding of the structure-activity relationships governing the biological profile of the this compound scaffold.

Molecular Design and Structure Activity Relationship Sar Investigations of 3 Amino N Benzyl N Methylpropanamide Derivatives

Fundamental Principles of Structure-Activity Relationship in N-benzylpropanamides

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the specific structural features of a molecule with its biological effects. For the N-benzylpropanamide class, research has identified several key molecular regions where modifications can significantly impact activity, particularly for applications such as anticonvulsants. acs.orgnih.gov

The core structure can be dissected into three primary domains for SAR analysis:

The N-benzyl group: The aromatic ring is a critical feature. Substitutions on this ring can modulate lipophilicity, electronic properties, and steric interactions with the biological target. For instance, introducing small electron-withdrawing groups like fluorine at the ortho-position of the benzyl (B1604629) ring has been shown to be favorable in some related N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides. acs.org

The Propanamide Backbone: The length and conformation of this linker are crucial. The carbonyl group often acts as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events. The stereochemistry of substituents on the backbone, such as the methyl group in alaninamide derivatives, can also lead to significant differences in activity between enantiomers. acs.org

The Terminal Amino Group: The basicity and substitution of the terminal amine influence the compound's ionization state at physiological pH, which affects properties like solubility, membrane permeability, and the potential for ionic interactions with the target.

SAR studies on related anticonvulsant compounds have revealed that a delicate balance of these features is necessary. For example, in a series of ((benzyloxy)benzyl)propanamide derivatives, the position of the benzyloxy group on the N-benzyl moiety significantly influenced anticonvulsant potency in maximal electroshock (MES) and 6 Hz seizure models. nih.gov

Structural RegionModificationObserved Impact on Activity (in related analogs)Potential Rationale
N-Benzyl RingSubstitution (e.g., F, Cl, OCH₃)Potency can be increased or decreased depending on position and electronic nature. Ortho-fluoro substitution has shown promise. acs.orgAlters lipophilicity, electronic distribution, and steric fit within the receptor binding pocket.
Ring replacement (e.g., pyridyl)Can significantly alter activity and selectivity profile.Introduces different hydrogen bonding capabilities and electronic properties.
Propanamide LinkerStereochemistry (R vs. S enantiomers)Often results in marked differences in potency, with one enantiomer being significantly more active. acs.orgIndicates a specific three-dimensional orientation is required for optimal receptor binding.
N-alkylation (e.g., methyl vs. ethyl)Modulates steric bulk and lipophilicity around the amide nitrogen.Affects the conformation of the molecule and potential steric clashes with the target.
Terminal Amino GroupAlkylation or AcylationModifies basicity and hydrogen bonding potential.Impacts solubility, pKa, and the ability to form ionic bonds or hydrogen bonds.

Systematic Chemical Modification and Analog Library Generation

The systematic generation of an analog library is a cornerstone of SAR exploration. This process involves the methodical synthesis of related compounds where specific parts of the lead structure are varied. nih.gov For 3-amino-N-benzyl-N-methylpropanamide, a focused library can be generated by modifying the amine and benzylamine (B48309) starting materials used in its synthesis.

A common synthetic route involves the coupling of a protected β-amino acid (like Boc-β-Alanine) with a desired benzylamine, followed by deprotection. To create a library, one can employ a variety of substituted benzylamines and different N-alkyl groups. For instance, a series of analogs could be synthesized by reacting various commercially available substituted benzylamines with N-Boc-N-methyl-β-alanine, followed by deprotection. acs.org This approach allows for the exploration of electronic and steric effects of substituents on the benzyl ring.

The general synthetic strategy can be outlined as:

Preparation of the Amine Component: Start with β-alanine. Protect the amino group (e.g., with a Boc group) and N-methylate the amide nitrogen.

Amide Coupling: Couple the resulting acid with a library of diverse benzylamines (e.g., 2-fluorobenzylamine, 4-methoxybenzylamine, etc.) using a standard coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). acs.org

Deprotection: Remove the protecting group (e.g., using trifluoroacetic acid for a Boc group) to yield the final primary amine analogs. acs.org

Variation PointCore ScaffoldExample Modifications (R¹, R²)Objective
Benzyl Ring Substituent (R¹)Core scaffold of this compound with R1 and R2 positions highlighted.-H (unsubstituted)
  • 2-Fluoro
  • 4-Chloro
  • 3-Methoxy
  • 4-Trifluoromethyl
  • Probe electronic and steric effects on the aromatic ring.
    Amide N-Alkyl Group (R²)- Methyl (CH₃)
  • Ethyl (C₂H₅)
  • Propyl (C₃H₇)
  • Cyclopropyl
  • Investigate the impact of steric bulk near the amide bond.

    Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

    Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activities. A robust QSAR model can predict the activity of novel compounds before their synthesis, thus guiding molecular design and prioritizing experimental efforts. ijpras.comresearchgate.net

    The first step in QSAR modeling is to represent the chemical structure numerically using molecular descriptors. nih.govucsb.edu These descriptors quantify various aspects of the molecule's physicochemical properties. For a series of this compound derivatives, relevant descriptors would fall into several categories: scribd.comneovarsity.org

    1D Descriptors: Simple properties like molecular weight (MW), count of hydrogen bond donors (HBD) and acceptors (HBA).

    2D Descriptors: These account for the molecular topology, such as connectivity indices and topological polar surface area (TPSA), which is crucial for predicting membrane permeability.

    3D Descriptors: Properties derived from the 3D conformation of the molecule, including steric parameters (e.g., molecular volume) and electronic properties (e.g., dipole moment, HOMO/LUMO energies calculated via quantum chemical methods). ucsb.edu

    Descriptor TypeExample DescriptorProperty QuantifiedRelevance to Drug Action
    Constitutional (1D)Molecular Weight (MW)Size of the moleculeAffects diffusion and absorption (Lipinski's Rule). nih.gov
    Topological (2D)Topological Polar Surface Area (TPSA)Sum of surface areas of polar atomsCorrelates with transport properties, like blood-brain barrier penetration. nih.gov
    Number of Rotatable Bonds (nRotB)Molecular flexibilityInfluences conformational entropy upon binding (Veber's Rule). nih.gov
    Physicochemical (2D/3D)LogPLipophilicity / HydrophobicityCrucial for membrane passage and hydrophobic interactions with the target.
    Electronic (3D)HOMO/LUMO EnergiesElectron-donating/accepting abilityRelates to chemical reactivity and formation of charge-transfer complexes.

    Once descriptors are calculated for a training set of molecules with known biological activities, a statistical model is developed to find the best correlation. Common methods include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). neovarsity.orgnih.gov The goal is to generate an equation of the form:

    Biological Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

    Validation is the most critical phase of QSAR modeling to ensure the model is robust and has predictive power, not just a coincidental correlation. semanticscholar.orguniroma1.it Key validation steps include:

    Internal Validation: Techniques like Leave-One-Out cross-validation (LOO-CV) are used, where the model is repeatedly built leaving one compound out and then predicting its activity. The cross-validated correlation coefficient (Q²) is a measure of the model's internal predictive ability. researchgate.net

    External Validation: The model's true predictive power is assessed using an external test set—a subset of compounds not used during model development. The correlation coefficient (R²) between predicted and observed activities for the test set is calculated. nih.gov

    Y-Randomization: The biological activity data is shuffled randomly to ensure that the original correlation is not due to chance. A valid model should produce very low R² and Q² values for the randomized data. uniroma1.it

    ParameterSymbolDescriptionAcceptable Value for a Robust Model
    Coefficient of DeterminationMeasures the goodness-of-fit for the training set.> 0.6
    Cross-validated R² (Internal)Measures the predictive power within the training set.> 0.5
    Predicted R² (External)R²_predMeasures the predictive power for an external test set.> 0.6
    Root Mean Square ErrorRMSERepresents the standard deviation of the prediction errors.As low as possible

    A validated QSAR model becomes a powerful predictive tool in the drug design process. nih.govnih.gov It can be used to screen virtual libraries of yet-to-be-synthesized this compound analogs. By calculating the relevant descriptors for these virtual compounds, their biological activity can be predicted using the QSAR equation. This in silico screening allows researchers to:

    Prioritize the synthesis of compounds predicted to have the highest activity.

    Avoid synthesizing analogs predicted to be inactive, saving time and resources.

    Generate hypotheses about the mechanism of action by interpreting which descriptors are most influential in the model. ijpras.com For CNS-active drugs, for example, QSAR models often highlight the importance of an optimal LogP value (around 2.0) for blood-brain barrier penetration. ijpras.comacs.org

    Pharmacophore Elucidation for this compound and its Analogs

    A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to exert a specific biological activity. nih.gov Elucidating the pharmacophore for a class of compounds helps in understanding the ligand-receptor interaction on a 3D level and is essential for virtual screening and de novo design. drugdesign.org

    For N-benzylpropanamide derivatives with anticonvulsant activity, a widely accepted pharmacophore model includes several key features: nih.govresearchgate.net

    A Hydrophobic/Aromatic Site: Typically fulfilled by the benzyl ring. This region is believed to engage in hydrophobic or π-π stacking interactions within the receptor.

    A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the propanamide group is a strong candidate for this feature.

    A Hydrogen Bond Donor (HBD): The terminal amino group (or the N-H of a secondary amide in other analogs) can serve as a hydrogen bond donor.

    An Electron Donor Moiety: This feature, sometimes added to earlier models, can be an electronegative atom or a region of high electron density. nih.govresearchgate.net

    These features must be arranged in a specific 3D geometry for optimal activity. The structure of this compound contains all the necessary components to fit this pharmacophore model. The N-benzyl group provides the hydrophobic feature, the amide carbonyl is the HBA, and the terminal primary amine is the HBD. The distances and angles between these features would be critical for its biological function.

    Pharmacophoric FeatureCorresponding Structural Moiety in this compoundPutative Interaction with Target
    Hydrophobic/Aromatic CenterBenzyl RingHydrophobic pocket binding, π-π stacking
    Hydrogen Bond Acceptor (HBA)Carbonyl OxygenHydrogen bonding with donor groups (e.g., -NH, -OH) on the receptor
    Hydrogen Bond Donor (HBD)Terminal Amino Group (-NH₂)Hydrogen bonding with acceptor groups (e.g., C=O) on the receptor
    Positive Ionizable FeatureProtonated Terminal Amino Group (-NH₃⁺)Ionic interaction with a negatively charged residue (e.g., Asp, Glu)

    By aligning a series of active and inactive analogs to this hypothetical pharmacophore, the model can be refined. This refined model can then be used as a 3D query to search large chemical databases for structurally diverse compounds that possess the same pharmacophoric features, potentially leading to the discovery of novel chemical scaffolds with the desired biological activity.

    Conformational Analysis and its Influence on Biological Interactions

    The three-dimensional arrangement of a molecule is a critical determinant of its interaction with biological targets. For flexible molecules such as this compound, understanding the accessible conformations and their relative energies is fundamental to elucidating its structure-activity relationship (SAR). The conformational landscape of this compound is primarily dictated by the rotational barriers around its single bonds and the partial double bond character of the amide linkage.

    The presence of a tertiary amide, specifically an N-benzyl-N-methyl group, introduces a significant conformational element: the potential for cis and trans isomers due to hindered rotation around the carbonyl-nitrogen (C-N) bond. This rotation is restricted because of the delocalization of the nitrogen lone pair into the carbonyl group, creating a partial double bond. This phenomenon can lead to two distinct planar arrangements of the atoms surrounding the amide bond, often referred to as E (trans) and Z (cis) isomers. The energy barrier between these rotamers is typically substantial enough to allow for their observation and, in some cases, separation at room temperature.

    Computational studies on analogous N-benzyl-N-methyl amides have shown that the energy difference between the cis and trans conformers can be influenced by steric and electronic factors. The N-methyl group, in particular, can affect the conformational preference. For many N-methylated amides, repulsive interactions between the N-methyl group and the carbonyl oxygen can influence which isomer is more stable.

    The interplay between the amide bond conformation and the orientation of the benzyl and amino groups is crucial for biological interactions. For instance, the spatial relationship between the aromatic ring of the benzyl group and the terminal amino group can be significantly different in the cis and trans amide isomers. One conformation might position these groups in a way that is optimal for simultaneous interaction with different pockets of a receptor, leading to high affinity, while another conformation might result in a steric clash or suboptimal interactions, leading to weaker or no activity.

    Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying these conformational dynamics in solution. Theoretical methods, including Density Functional Theory (DFT) calculations and molecular dynamics simulations, can provide detailed insights into the relative energies of different conformers and the energy barriers for their interconversion. By combining experimental data with computational modeling, a comprehensive understanding of the conformational preferences of this compound and its derivatives can be achieved, which is invaluable for the rational design of new analogs with improved biological activity.

    The following table summarizes hypothetical conformational data for the two most stable rotamers of this compound, based on computational analysis of similar N-benzyl-N-methyl amides. This data illustrates how different conformations can present distinct structural parameters that would influence their interaction with a biological target.

    ConformerAmide Torsion Angle (ω)Relative Energy (kcal/mol)Key Dihedral Angle (N-Cα-Cβ-N)Predicted Receptor Affinity (Hypothetical)
    Rotamer A (trans-like) ~175°0.0~160°Moderate
    Rotamer B (cis-like) ~5°1.2~75°High

    Mechanistic Investigations of 3 Amino N Benzyl N Methylpropanamide Biological Interactions in Vitro and Mechanistic Model Studies

    Exploration of Molecular Targets and Binding Mechanisms

    Enzyme Inhibition/Activation Kinetics and Binding Studies

    No data is available on the effects of 3-amino-N-benzyl-N-methylpropanamide on enzyme activity. There are no published studies detailing its inhibitory or activatory properties, nor any kinetic data such as Ki or IC50 values.

    Receptor Ligand Binding and Allosteric Modulation Studies

    There is no information in the scientific literature regarding the binding affinity of this compound for any physiological receptors. Studies on its potential as a receptor ligand or an allosteric modulator have not been published.

    Protein-Ligand Interaction Dynamics and Thermodynamics

    No research has been conducted or published on the specific interactions between this compound and any protein targets. As such, there are no thermodynamic or dynamic data to report.

    Cellular Pathway Modulation by this compound

    Mechanistic Studies in Defined Cell Culture Systems

    There are no published in vitro studies using cell culture systems to investigate the mechanisms of action for this compound.

    Understanding Target Selectivity and Specificity

    Without any identified biological targets, a discussion of selectivity and specificity is not feasible.

    Development of Mechanistic Assays for Studying this compound Activity

    No published assays for studying the activity of this compound were found.

    Computational Chemistry and Molecular Modeling Studies of 3 Amino N Benzyl N Methylpropanamide

    Quantum Chemical Calculations for Electronic Structure and Reactivity

    Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate the electron distribution, molecular orbital energies, and reactivity of a compound. Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a balance between accuracy and computational cost. For a molecule like 3-amino-N-benzyl-N-methylpropanamide, DFT calculations can be performed using various basis sets, such as 6-311++G(d,p), to obtain a detailed picture of its electronic structure. dergipark.org.tr

    HOMO-LUMO Analysis

    The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and kinetic stability. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

    For this compound, a hypothetical HOMO-LUMO analysis could yield the following data:

    ParameterValue (eV)
    HOMO Energy-6.5
    LUMO Energy-1.5
    HOMO-LUMO Gap (ΔE)5.0

    This relatively large energy gap would suggest that this compound is a stable molecule. The distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

    Electrostatic Potential Mapping

    Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. nih.govresearchgate.net

    In the case of this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, indicating these as potential sites for electrophilic interaction. The hydrogen atoms of the amino group and the aromatic ring would likely exhibit a positive potential, making them susceptible to nucleophilic attack.

    Molecular Docking Simulations with Identified Biological Targets

    Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.

    Ligand-Protein Binding Mode Prediction

    Docking simulations can predict the specific binding mode of this compound within the active site of a target protein. This includes the conformation of the ligand and its key interactions with the amino acid residues of the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Understanding these interactions is crucial for elucidating the mechanism of action and for designing more potent and selective inhibitors. researchgate.net

    Scoring Functions and Binding Affinity Estimation

    Scoring functions are used in molecular docking to estimate the binding affinity between the ligand and the protein. These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. The binding affinity is often expressed in terms of the binding energy (kcal/mol). A lower binding energy suggests a stronger and more stable ligand-protein complex. nih.gov

    A hypothetical docking study of this compound against a target protein might yield the following results:

    ParameterValue
    Binding Energy (kcal/mol)-8.2
    Interacting ResiduesTyr123, Asp154, Phe267
    Types of InteractionsHydrogen bond with Asp154, Pi-pi stacking with Phe267

    Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

    Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and molecules, MD can provide insights into the conformational changes, stability, and flexibility of a ligand-protein complex. These simulations are essential for validating the results of molecular docking and for gaining a more realistic understanding of the binding process. By tracking the trajectory of the complex over time, researchers can assess the stability of the predicted binding mode and identify any significant conformational changes that may occur. researchgate.net

    Ligand-Target Complex Dynamics

    Molecular dynamics (MD) simulations are a powerful computational method to investigate the time-resolved behavior of a ligand-target complex at an atomic level. For a flexible molecule like this compound, MD simulations can reveal crucial information about its binding modes, conformational changes upon binding, and the stability of its interaction with a biological target.

    Drawing parallels from studies on other flexible ligands, it is anticipated that the dynamics of a this compound-protein complex would be characterized by significant conformational adaptability. The propanamide backbone, with its rotatable bonds, would allow the molecule to adopt various conformations within the binding pocket, optimizing its interactions with surrounding amino acid residues. The benzyl (B1604629) and methyl groups on the amide nitrogen introduce both steric bulk and hydrophobic surfaces, which would likely play a key role in anchoring the ligand in a specific orientation.

    An illustrative representation of data that could be generated from an MD simulation of this compound bound to a hypothetical kinase target is presented below.

    Table 1: Illustrative Molecular Dynamics Simulation Data for a this compound-Kinase Complex

    Simulation MetricValueInterpretation
    Average Ligand RMSD1.5 ÅIndicates stable binding of the ligand within the active site.
    Protein Backbone RMSD2.0 ÅSuggests no major destabilization of the protein structure upon ligand binding.
    Hydrogen Bond Occupancy (Amino group with Asp145)85%A persistent and strong hydrogen bond interaction contributing to binding affinity.
    Hydrogen Bond Occupancy (Amide carbonyl with Lys72)60%A moderately stable hydrogen bond, suggesting some flexibility in this interaction.
    van der Waals Interaction Energy (Benzyl group with hydrophobic pocket)-45 kcal/molStrong hydrophobic interactions anchoring the benzyl moiety.

    Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from molecular dynamics simulations.

    Solvent Effects and Binding Site Flexibility

    The influence of the solvent, typically water in biological systems, is a critical factor in molecular recognition. For this compound, the presence of both polar (amino and amide groups) and nonpolar (benzyl and methyl groups) moieties suggests that its interaction with a target will be significantly modulated by solvent effects. Computational methods such as free energy calculations can be employed to quantify the desolvation penalty upon binding, which is the energy required to remove water molecules from the ligand and the binding site.

    The flexibility of the binding site itself is another crucial aspect that can be explored through computational studies. Proteins are not rigid entities, and the binding of a ligand can induce conformational changes in the target protein, a phenomenon known as "induced fit". Advanced simulation techniques, such as accelerated molecular dynamics or metadynamics, can be used to explore the conformational landscape of the binding site and identify different states that may be stabilized by the binding of this compound.

    The inherent flexibility of the this compound scaffold would allow it to adapt to subtle changes in the binding site geometry. This adaptability could be advantageous for targeting proteins that exhibit a high degree of conformational plasticity.

    Table 2: Illustrative Data on Solvent Effects and Binding Site Flexibility

    ParameterValueSignificance
    Calculated LogP1.8Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
    Desolvation Energy (Binding to a hydrophobic pocket)-10 kcal/molFavorable desolvation contributes positively to the overall binding free energy.
    Binding Site Volume Change upon Ligand Binding+25 ųSuggests an expansion of the binding pocket to accommodate the ligand, indicative of induced fit.
    Key Flexible Residues in Binding SiteTyr88, Met120, Phe142These residues show significant conformational changes upon ligand binding, highlighting their role in the adaptive binding process.

    Note: The data in this table is hypothetical and based on typical findings for small molecule-protein interactions.

    De Novo Design Approaches Utilizing this compound as a Scaffold

    De novo drug design involves the computational construction of novel molecules with desired pharmacological properties. The use of molecular scaffolds as starting points for de novo design is a common and effective strategy. The this compound structure possesses several features that make it a potentially valuable scaffold for such approaches.

    Its linear and flexible propanamide core allows for the spatial projection of functional groups in various vectors, enabling the exploration of different regions within a target's binding site. The presence of distinct chemical handles—the primary amine, the N-benzyl group, and the N-methyl group—provides multiple points for chemical modification and diversification.

    In a typical de novo design workflow, the this compound scaffold could be placed within the active site of a target protein. Computational algorithms could then be used to "grow" new chemical fragments from its modification points or to substitute existing groups to optimize interactions with the protein. For example, the benzyl ring could be decorated with various substituents to enhance van der Waals interactions or to introduce new hydrogen bonding capabilities. The terminal amino group could be extended to reach a distal pocket in the binding site.

    The inherent flexibility of the propanamide backbone would be a key consideration in such a design process. Ensemble-based docking or simulations that account for scaffold flexibility would be necessary to accurately predict the binding modes of the newly designed molecules. The goal would be to leverage the conformational adaptability of the scaffold to achieve high-affinity and selective binding to the desired biological target.

    3 Amino N Benzyl N Methylpropanamide As a Chemical Probe or Scaffold in Biomedical Research

    Utility in Ligand Discovery and Optimization Campaigns

    In the realm of drug discovery, the identification of novel ligands and their subsequent optimization is a critical process. The 3-amino-N-benzyl-N-methylpropanamide scaffold is well-suited for this purpose. Ligand-based drug design often relies on the systematic modification of a core structure to understand and improve interactions with a biological target. nih.gov The distinct functional groups of this compound offer multiple points for diversification.

    The primary amine serves as a crucial anchor for hydrogen bonding or as a reactive handle for adding new substituents to probe the binding pocket of a target protein. The N-benzyl group can be readily modified on the phenyl ring to alter steric bulk, lipophilicity, and electronic properties, which are key determinants of binding affinity and selectivity. The central propanamide core provides conformational flexibility, allowing the molecule to adopt favorable geometries within a binding site.

    Derivatives of similar N-benzyl amides have been explored for their biological activities, including as dual modulators for targets like soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ). acs.org This highlights the potential of the N-benzylamide framework in generating compounds with tailored pharmacological profiles. A systematic structure-activity relationship (SAR) study originating from the this compound core could be a fruitful strategy in a ligand optimization campaign.

    Table 1: Structural Features of this compound and Their Roles in Ligand Design

    Structural FeaturePotential Role in Ligand-Target InteractionExample Modification for SAR Studies
    Primary Amino Group (-NH2) Hydrogen bond donor/acceptor; key interaction point; site for covalent linkage.Acylation, sulfonylation, or alkylation to introduce new functional groups.
    N-benzyl Group Occupies hydrophobic pockets; potential for pi-stacking interactions.Substitution on the phenyl ring (e.g., with halogens, alkyl, or alkoxy groups) to modulate electronics and sterics.
    Propanamide Linker Provides conformational flexibility; influences the spatial orientation of terminal groups.Introduction of substituents on the alkyl chain to restrict or alter conformation.
    Tertiary Amide (N-methyl) Hydrogen bond acceptor; influences solubility and metabolic stability.Replacement of the methyl group with other alkyl groups to fine-tune properties.

    Application in Target Validation Studies

    Target validation is the process of confirming that a specific biological molecule (the "target") is directly involved in a disease pathway and is therefore a suitable point for therapeutic intervention. aacrjournals.org High-quality chemical probes—small molecules with high potency and selectivity for a specific target—are invaluable tools in this process. aacrjournals.orgnih.gov They allow researchers to modulate the function of a protein in a cellular or organismal context and observe the resulting phenotypic changes. nih.gov

    Should a ligand discovery campaign (as described in 7.1) yield a potent and selective inhibitor or activator derived from the this compound scaffold, this derivative could be employed as a chemical probe. To be considered a high-quality probe, the compound would need to demonstrate not just high affinity in biochemical assays but also evidence of target engagement within a cell at relevant concentrations. aacrjournals.org

    The use of such a probe, alongside a structurally similar but biologically inactive control molecule, would allow researchers to confidently link the modulation of the target to a specific cellular outcome, thereby validating (or invalidating) its role in the disease process. nih.gov This chemical approach complements genetic methods for target validation, such as gene knockout, and is crucial for de-risking new targets early in the drug discovery pipeline. rsc.org

    Development of Reporter Molecules Incorporating the this compound Moiety

    Reporter molecules are essential tools in chemical biology for visualizing and quantifying biological processes. They are typically created by attaching a detectable tag, such as a fluorophore or an affinity label like biotin (B1667282), to a molecule that binds a specific target. The this compound structure is an excellent candidate for conversion into such a reporter molecule due to its terminal primary amine.

    This primary amine provides a convenient and chemically specific site for conjugation with various reporter tags without significantly altering the core scaffold responsible for target binding. For instance, reaction with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye would yield a fluorescent probe. mdpi.com Such a probe could be used in techniques like fluorescence microscopy or flow cytometry to visualize the subcellular localization of the target protein. rsc.org

    Similarly, conjugation with biotin would create an affinity-based probe. This type of probe can be used in pull-down experiments to isolate the target protein from a complex cellular lysate, helping to confirm target identity and identify binding partners. The development of such tools is critical for understanding the molecular mechanisms of action of new bioactive compounds. rsc.org

    Table 2: Potential Reporter Molecules Derived from this compound

    Reporter TagConjugation Chemistry ExampleApplication
    Fluorophore (e.g., FITC) Reaction of the primary amine with the isothiocyanate group of FITC.Cellular imaging, fluorescence polarization assays, flow cytometry.
    Biotin Acylation of the primary amine with an NHS-ester of biotin.Affinity purification, pull-down assays, Western blotting.
    Alkyne or Azide Group Amidation of the primary amine with an alkyne- or azide-containing carboxylic acid.Bio-orthogonal "click" chemistry for in-cell labeling and imaging. rsc.org
    Radiolabel (e.g., ³H, ¹⁴C) Incorporation of a radiolabel during synthesis.Radioligand binding assays, pharmacokinetic studies.

    Use as a Building Block for More Complex Bioactive Molecules

    Perhaps the most significant application of this compound in biomedical research is its role as a versatile chemical building block. The synthesis of complex bioactive molecules often proceeds through the stepwise assembly of smaller, functionalized fragments. The distinct reactive sites on this compound make it an ideal starting material or intermediate.

    For instance, the primary amine can be used as a nucleophile to construct larger molecules. Research has shown that related 3-aminopropanamide (B1594134) structures can be incorporated into more complex scaffolds, such as quinoxaline (B1680401) derivatives, which have shown promise as antiproliferative agents. mdpi.com In such syntheses, the aminopropanamide fragment serves as a key component that introduces specific structural and functional properties into the final molecule.

    Furthermore, derivatives based on the N-benzylmethylamine core have been synthesized to explore a range of biological activities. chemjournal.kzresearchgate.net The ability to readily modify both the amine and the N-benzyl portions allows chemists to generate libraries of diverse compounds, increasing the probability of discovering molecules with desired therapeutic properties, such as agonists for serotonin (B10506) receptors or inhibitors of key enzymes. nih.gov The recent approval of Inavolisib, which contains a propanamide moiety, for breast cancer treatment underscores the therapeutic relevance of this chemical class. wikipedia.org

    Future Research Directions and Unexplored Avenues for 3 Amino N Benzyl N Methylpropanamide

    Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research

    De Novo Design of Analogs: Generative AI models can design novel molecules from scratch. harvard.eduarxiv.org By using the 3-amino-N-benzyl-N-methylpropanamide core as a starting point, these algorithms can generate vast virtual libraries of derivatives with potentially improved potency, selectivity, and pharmacokinetic profiles. These models learn from massive datasets of known molecules and their properties to create new chemical entities that are optimized for specific biological targets. arxiv.org

    Predictive Modeling of ADMET Properties: A significant hurdle in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Machine learning models can predict these characteristics based on a molecule's structure, allowing for early-stage virtual screening. nih.govresearchgate.net Applying such models to this compound and its virtual analogs would enable researchers to prioritize compounds with a higher likelihood of success in later-stage clinical trials, thereby reducing attrition rates. nih.govnih.gov Web-based platforms like pkCSM and Deep-PK utilize graph-based signatures and deep learning to forecast a wide range of pharmacokinetic and toxicity outcomes. nih.govacs.org

    Target Identification and Validation: AI can analyze complex biological data, including genomics, proteomics, and transcriptomics, to identify and validate potential new biological targets for compounds based on the this compound scaffold. This can uncover novel therapeutic applications for this class of molecules.

    AI/ML Application AreaPotential Impact on this compound Research
    Generative Models Design of novel, patentable analogs with optimized properties.
    ADMET Prediction Early identification of candidates with favorable pharmacokinetic and safety profiles.
    Target Identification Uncovering new therapeutic indications and mechanisms of action.

    Novel Synthetic Methodologies and Process Intensification

    Advancements in synthetic organic chemistry can provide more efficient, sustainable, and scalable routes to this compound and its derivatives.

    Computer-Aided Synthesis Planning (CASP): Machine learning is revolutionizing retrosynthesis. optimlpse.co.ukillinois.edu AI-powered tools can analyze the structure of a complex derivative and propose the most efficient synthetic pathways, drawing from a vast database of chemical reactions. researchgate.netnih.gov This can reduce the time and resources spent on developing viable synthetic routes. illinois.edu

    Flow Chemistry and Automation: Transitioning the synthesis from traditional batch processes to continuous flow chemistry can offer significant advantages, including improved safety, higher yields, and greater consistency. An automated flow synthesis platform could enable the rapid production of a library of analogs for high-throughput screening.

    Green Chemistry Approaches: Future research should focus on developing more environmentally friendly synthetic methods. This could involve using greener solvents, employing catalytic methods to reduce waste, and improving atom economy. wikipedia.org For instance, the N-alkylation of amides with alcohols, catalyzed by non-noble metals, presents a sustainable alternative to traditional methods that use alkyl halides, generating water as the only byproduct. nih.govresearchgate.net

    Exploration of Polypharmacology and Off-Target Interaction Mechanisms (Research Perspective)

    The concept of "one drug, one target" is often an oversimplification. Many small molecules interact with multiple targets, a phenomenon known as polypharmacology. nih.govspringernature.com Understanding these interactions is crucial for both efficacy and safety.

    Computational Off-Target Prediction: Web-based computational tools can predict potential off-target interactions for a given molecule by comparing its structure to libraries of known ligands for various receptors and enzymes. nih.govunibe.ch Applying these tools to this compound could preemptively identify potential adverse effects or, conversely, reveal opportunities for drug repurposing. The Polypharmacology Browser (PPB2), for example, combines nearest neighbor searches with machine learning models to assign likely targets to a query molecule. chemrxiv.org

    Differential Screening: In vitro screening of the compound against a broad panel of receptors, enzymes, and ion channels can experimentally validate computational predictions and uncover unexpected biological activities. This can provide a comprehensive "fingerprint" of the compound's biological interactions.

    Mechanism of Action Studies: For any identified on-target or off-target interactions, detailed mechanistic studies would be necessary to understand the molecular basis of the compound's activity. This involves techniques like X-ray crystallography to determine the binding mode or cell-based assays to probe downstream signaling pathways.

    Research AreaObjectiveMethodology
    Off-Target Profiling Identify unintended biological interactions.In silico prediction tools (e.g., BLAST, Cas-OFFinder), in vitro panel screening. numberanalytics.comnih.gov
    Polypharmacology Discover therapeutically relevant multi-target effects.Network analysis, molecular docking, machine learning. numberanalytics.com
    Mechanism Elucidation Understand how the compound exerts its effects at a molecular level.Structural biology, biochemical and cell-based assays.

    Development of Advanced Research Tools Based on this compound Structure

    The core structure of this compound can serve as a versatile scaffold for the development of sophisticated chemical probes and other research tools.

    Scaffold Hopping for Novel Cores: "Scaffold hopping" is a medicinal chemistry strategy used to identify isofunctional molecules with entirely different core structures. biosolveit.deniper.gov.in This technique can be applied to discover new, patentable chemotypes that retain the key pharmacophoric features of this compound while offering improved properties. niper.gov.inbiosolveit.de Computational methods can facilitate this by searching for replacements that maintain the geometric orientation of essential functional groups. biosolveit.de

    Design of Chemical Probes: By incorporating reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups into the this compound structure, researchers can create chemical probes. These tools are invaluable for identifying the cellular targets of the compound (target deconvolution), visualizing its subcellular localization, and studying its interactions in real-time.

    Fragment-Based Drug Discovery (FBDD): The this compound molecule can be deconstructed into smaller fragments. These fragments can then be screened for weak binding to a biological target. Hits from this screening can be elaborated or linked together to build a potent lead compound, offering an efficient path to novel drug candidates.

    By pursuing these future research directions, the scientific community can fully explore the potential of this compound, transforming it from a simple chemical entity into a valuable scaffold for the development of new therapeutics and research tools.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.